N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide
Description
N-{4-[4-(2,2-Dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide is a benzamide derivative featuring a piperazine ring substituted with a 2,2-dimethylpropanoyl (pivaloyl) group and a phenyl moiety linked to a 2-methoxybenzamide.
Properties
IUPAC Name |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-23(2,3)22(28)26-15-13-25(14-16-26)18-11-9-17(10-12-18)24-21(27)19-7-5-6-8-20(19)29-4/h5-12H,13-16H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYMKZNQEIHMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide involves several steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the 2,2-dimethylpropanoyl group: The piperazine ring is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to introduce the 2,2-dimethylpropanoyl group.
Coupling with 4-aminophenyl group: The resulting compound is coupled with 4-aminophenyl under suitable conditions to form the intermediate product.
Introduction of the methoxybenzamide group: Finally, the intermediate product is reacted with 2-methoxybenzoyl chloride to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating certain diseases.
Mechanism of Action
The mechanism of action of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other benzamide derivatives allow for meaningful comparisons. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of N-{4-[4-(2,2-Dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide and Analogs
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Methoxy vs. Phenoxy/Trifluoromethyl: The 2-methoxy group in the target compound may favor interactions with hydrophobic pockets in enzymes, whereas analogs with 2-phenoxy or 3-trifluoromethyl groups exhibit enhanced antiplasmodial activity . Pivaloyl Group: The 2,2-dimethylpropanoyl (pivaloyl) substituent on the piperazine ring likely improves metabolic stability compared to acetyl or furoyl groups in other analogs .
Piperazine Modifications :
- Piperazine rings substituted with pivaloyl (target compound) or furoyl (Alzheimer’s analogs) show divergent target selectivity. For example, furoyl-piperazine derivatives inhibit acetylcholinesterase, while pivaloyl-piperazine analogs may target kinase pathways .
Pharmacological Potency :
- The δ-opioid agonist SNC80, which shares a benzamide-piperazine core, demonstrates that subtle changes (e.g., 3-methoxy vs. 3-hydroxy) drastically alter efficacy. SNC86 (3-hydroxy analog) is 10-fold more potent than SNC80 .
Biological Activity
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders. This article aims to provide a comprehensive overview of the compound's biological activities, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C20H25N3O2
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of compounds structurally related to this compound. For instance, derivatives with similar piperazine structures have shown significant activity in models of epilepsy. In particular, the activity was evaluated using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) seizure models. The results indicated that certain derivatives exhibited protective effects against seizures at various dosages.
Table 1: Anticonvulsant Activity Summary
| Compound | Dose (mg/kg) | MES Protection | PTZ Protection |
|---|---|---|---|
| Compound A | 100 | Yes | No |
| Compound B | 300 | Yes | Yes |
| Compound C | 100 | No | Yes |
These findings suggest that modifications to the piperazine moiety can significantly influence anticonvulsant efficacy, emphasizing the importance of SAR analysis in drug design.
Neuropharmacological Studies
In addition to anticonvulsant activity, compounds related to this compound have been investigated for their neuropharmacological effects. For example, studies have indicated that certain analogs may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.
Study 1: Anticonvulsant Efficacy
A study published in 2015 evaluated a series of piperazine derivatives for their anticonvulsant properties. Among them, a compound structurally similar to this compound demonstrated significant protection against MES-induced seizures at a dose of 100 mg/kg. The mechanism was hypothesized to involve modulation of sodium channels in neuronal membranes .
Study 2: Structure-Activity Relationship Analysis
Another research effort focused on elucidating the SAR of piperazine derivatives. The study concluded that the presence of specific functional groups, such as methoxy and dimethylpropanoyl substituents, enhanced binding affinity to target receptors associated with anticonvulsant action. This highlights the relevance of chemical modifications in optimizing pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
